ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate
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Description
Introduction The compound "ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate" is involved in various synthetic and molecular structural analyses. It relates to compounds synthesized through interactions between different functional groups leading to unique chemical and physical properties.
Synthesis Analysis The synthesis of related compounds involves reactions between different chemical entities, such as piperidine derivatives, and aromatic compounds with specific functional groups. For example, the chemistry of iminofurans showed decyclization reactions where specific ethyl carboxylates react with secondary amines or amides to form distinct compounds, indicating a methodology that could be applied to synthesize the target compound (Anastasia Vasileva et al., 2018).
Molecular Structure Analysis The molecular structure is determined by various factors, including crystal and molecular structural analyses. Compounds similar to the target show specific conformations and interactions, such as hydrogen bonding and π-π interactions, contributing to their stability and molecular arrangement. For example, studies on ethyl piperidine derivatives reveal detailed crystallographic data, shedding light on the possible structural characteristics of the compound (I. Khan et al., 2013).
Chemical Reactions and Properties The chemical behavior of the compound can be inferred from reactions involving similar entities, where functionalities like the ethyl carboxylate group and piperidine react under specific conditions. The reactions lead to various products, showing the compound's reactivity and potential transformations (B. Kim et al., 2001).
Physical Properties Analysis The physical properties, such as melting points, solubility, and crystal structure, can be analyzed based on related compounds. These properties are crucial for understanding the compound's behavior under different conditions and for its application in various fields (M. Sapnakumari et al., 2014).
Chemical Properties Analysis Chemical properties include reactivity, stability, and interaction with other chemicals. By examining the synthesis and reactions of similar compounds, insights can be gained into the chemical properties and reactivity patterns of the target compound (A. Rehman et al., 2018).
Scientific Research Applications
Synthesis of Bioactive Derivatives
Research has demonstrated the utility of structurally similar compounds to ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate in the synthesis of bioactive derivatives. For instance, compounds synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate showed significant antimicrobial activity, including both antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010). This suggests potential applications in developing new antimicrobial agents.
Anticancer Agent Synthesis
A series of novel thiophene and benzothiophene derivatives, designed and synthesized for their potential anti-proliferative activity, indicated that certain compounds demonstrated notable activity against tumor cell lines, including breast adenocarcinoma and non-small cell lung cancer (Mohareb, Abdallah, Helal, & Shaloof, 2016). This highlights the compound's relevance in synthesizing agents with potential anticancer benefits.
Catalytic Synthesis Applications
The utility of similar compounds in catalytic synthesis processes has been explored, notably in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the formation of carboxamide and 2-ketocarboxamide derivatives (Takács et al., 2014). This indicates potential applications in the synthesis of complex organic molecules through catalytic processes.
Synthesis of Pharmacologically Active Compounds
Compounds structurally related to ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate have been investigated for their pharmacological activities. For example, the synthesis and biological evaluation of benzofuro[3,2‐d]pyrimidines demonstrated antibacterial and antifungal activities, suggesting the potential for developing new therapeutic agents (Bodke & Sangapure, 2003).
properties
IUPAC Name |
ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c1-3-21-15(20)12-6-8-19(9-7-12)16(22)18-14-5-4-13(17)10-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGGKVBLRDUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate |
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